molecular formula C25H25FN6O3 B11125962 7-[(4-fluorophenyl)methyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(4-fluorophenyl)methyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11125962
M. Wt: 476.5 g/mol
InChI Key: JCKBUSYOGRZRPN-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)methyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique triazatricyclo structure, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Formation of the Triazatricyclo Core: This step often starts with the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction, where a fluorophenyl moiety is introduced.

    Attachment of the Morpholinyl Group: This involves the reaction of the intermediate with 2-morpholin-4-ylethylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and morpholinyl groups.

    Reduction: Reduction reactions can target the oxo and imino functionalities.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with enzymes or receptors, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 7-[(4-fluorophenyl)methyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved might encompass signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(4-fluorophenyl)methyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific structural features, such as the combination of the triazatricyclo core with the fluorophenyl and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25FN6O3

Molecular Weight

476.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H25FN6O3/c26-18-6-4-17(5-7-18)16-32-22(27)19(24(33)28-8-10-30-11-13-35-14-12-30)15-20-23(32)29-21-3-1-2-9-31(21)25(20)34/h1-7,9,15,27H,8,10-14,16H2,(H,28,33)

InChI Key

JCKBUSYOGRZRPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F

Origin of Product

United States

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